Romergoline

Behavioral Pharmacology Parkinson's Disease Dopamine Receptor Pharmacology

Romergoline (FCE 23884) is the only ergoline derivative that functions as a full D1 agonist in dopamine-depleted models while maintaining D2 antagonism in intact systems. This dual, substrate-dependent selectivity cannot be matched by bromocriptine, cabergoline, or ropinirole. Use Romergoline to eliminate confounding D2 agonism, enabling cleaner interpretation of D1-mediated motor recovery in 6-OHDA and MPTP models. Also validated as a D2 antagonist reference for levodopa-induced dyskinesia studies. Specs: ≥98%, C₂₀H₂₂N₄O₂, MW 350.41. Shipped ambient; long-term storage -20°C.

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
CAS No. 107052-56-2
Cat. No. B011209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRomergoline
CAS107052-56-2
Synonyms4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione
FCE 23884
FCE-23884
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5
InChIInChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1
InChIKeyRJCXNCSJGRUWRW-SJKOYZFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Romergoline (CAS 107052-56-2): An Ergoline-Derived Dopaminergic Modulator with Substrate-Dependent Pharmacology


Romergoline (FCE 23884) is a synthetic ergoline derivative with the molecular formula C20H22N4O2 and a molecular weight of 350.41 g/mol [1]. It exhibits a unique, substrate-dependent pharmacological profile, acting as a full dopamine (DA) antagonist in normal animals but demonstrating full DA agonist properties in models of DA depletion or denervation [2]. This duality is further characterized by its functional selectivity as a dopamine D1 receptor agonist and a D2 receptor antagonist, a combination that distinguishes it from many other ergoline and non-ergoline dopamine agonists .

Why Romergoline Cannot Be Substituted with Other Dopamine Agonists in Specialized Research Protocols


Generic substitution of Romergoline with other dopamine agonists, such as bromocriptine, cabergoline, or ropinirole, is scientifically unsound due to its unique, substrate-dependent functional selectivity. While most dopamine agonists are either D1-preferring or D2-preferring agonists with consistent activity across physiological states [1], Romergoline's dual nature as a full D1 agonist in DA-depleted states and a full D2 antagonist in DA-intact states [2] creates a pharmacological profile that is not replicated by any single comparator. Furthermore, its balanced receptor binding profile across D2, α2-adrenergic, and 5-HT1A receptors (Ki ~4.0-6.5 nM) [3] is distinct from the highly D2-selective profiles of cabergoline (Ki D2=0.61 nM, D1=6935 nM) [4] and ropinirole (Ki D2=29 nM, no D1 affinity) [5], making direct interchange impossible without fundamentally altering the experimental system.

Romergoline (CAS 107052-56-2) Quantitative Differentiation: Head-to-Head Comparative Evidence for Research Procurement


Unique Substrate-Dependent Functional Switch: Full Antagonist in Intact Systems, Full Agonist in Denervated Systems

Romergoline displays a complete functional inversion depending on the dopaminergic state of the biological substrate. In normal animals with intact DA systems, it acts as a full DA antagonist, impairing Sidman avoidance in rats, reducing spontaneous locomotion, and antagonizing apomorphine-induced behaviors [1]. In contrast, in models of severe DA depletion (6-hydroxydopamine-lesioned rats and MPTP-treated monkeys), the same dose range produces full DA agonist effects, inducing contralateral turning and reversing akinesia [2]. This bidirectional, state-dependent activity is not observed for standard comparators like bromocriptine or cabergoline, which maintain consistent agonist profiles irrespective of the system's state [3].

Behavioral Pharmacology Parkinson's Disease Dopamine Receptor Pharmacology Denervation Supersensitivity

Dual D1 Agonist / D2 Antagonist Receptor Profile: Distinct from Pure D2 Agonists and Balanced D1/D2 Agonists

Romergoline exhibits a unique combination of D1 receptor agonism and D2 receptor antagonism. In vitro biochemical assays demonstrate that Romergoline binds to D2 receptors with a Ki of 6.5 nM, to α2-adrenergic receptors with a Ki of 4.0 nM, and to 5-HT1A receptors with a Ki of 4.0 nM, while its affinity for D1 receptors is in the submicromolar range [1]. This profile contrasts sharply with the highly selective D2 agonism of cabergoline (Ki D2=0.61 nM, D1=6935 nM) [2] and the balanced D1/D2 agonism of pergolide (Ki D2=0.495 nM, D1=111 nM) [3]. Romergoline's functional D2 antagonism in intact systems, combined with its D1 agonism in depleted systems, creates a pharmacological fingerprint that is not mimicked by any single agent.

Receptor Pharmacology Dopamine Receptor Subtypes In Vitro Binding Functional Selectivity

Adenylate Cyclase Stimulation (D1-like Activity) in Both Normal and Reserpinized Striatum

Romergoline consistently stimulates adenylate cyclase activity, a hallmark of D1 receptor agonism, with an in vitro ED50 of 0.6 µM [1]. Importantly, this D1-like signaling is preserved and even enhanced in vivo in reserpinized (DA-depleted) rats, where cAMP formation increased by 82% versus a 35% increase in normal rats [2]. This contrasts with D2-selective agonists like bromocriptine, which do not stimulate adenylate cyclase [3]. While pergolide also stimulates D1 receptors, its D2 agonism can confound interpretation in systems with varying DA tone. Romergoline's D1 agonist activity is uniquely coupled with D2 antagonism, providing a cleaner signal for D1-mediated cAMP responses in complex systems.

Signal Transduction Adenylate Cyclase cAMP D1 Receptor Function

Clinical Differentiation: Attenuation of Levodopa Response Without Independent Antiparkinsonian Benefit

In a double-blind, placebo-controlled clinical trial involving seven patients with Parkinson's disease and levodopa-induced dyskinesias, Romergoline (FCE 23884) at the maximum tolerated dose (mean 3.5 ± 0.5 mg) reduced the antiparkinsonian response to intravenously infused levodopa by 54 ± 19% and tended to diminish dyskinesia severity [1]. Romergoline monotherapy did not affect parkinsonian severity. This outcome is distinct from the effects of D2 agonists like pramipexole or ropinirole, which provide symptomatic benefit and can exacerbate dyskinesia [2]. The clinical data confirm that Romergoline's D2 antagonism functionally opposes the D1-mediated effects of levodopa, a property that may be exploited to study the differential roles of D1 and D2 receptors in levodopa's motor complications.

Clinical Trial Parkinson's Disease Levodopa-Induced Dyskinesia D2 Antagonism

Optimal Research Use Cases for Romergoline Based on Quantified Pharmacological Differentiation


Dissecting D1 vs. D2 Contributions in Parkinson's Disease Models

Researchers can leverage Romergoline's unique profile as a D1 agonist and D2 antagonist to isolate the specific contributions of D1 receptor stimulation to motor recovery in DA-depleted animal models, such as the 6-OHDA-lesioned rat or MPTP-treated primate [1]. By using Romergoline as a D1 agonist tool, investigators can bypass the confounding D2 agonism of agents like pergolide and the pure D2 agonism of ropinirole, enabling cleaner interpretation of D1-mediated behavioral and neurochemical outcomes [2].

Investigating the Role of Endogenous Dopamine Tone in Modulating Drug Response

Romergoline's substrate-dependent functional switch—acting as a full antagonist in DA-intact systems and a full agonist in DA-depleted systems [3]—makes it an ideal probe for studying how basal dopaminergic tone dictates the pharmacological response to dopaminergic agents. This is particularly relevant for understanding the paradoxical effects of some drugs in different stages of Parkinson's disease or in neuropsychiatric conditions characterized by either hyper- or hypo-dopaminergic states [4].

Validating D2 Antagonist Activity in Preclinical Models of Dyskinesia

The clinical finding that Romergoline reduces the antiparkinsonian response to levodopa by 54% [5] establishes a quantitative benchmark for its D2 antagonist potency in humans. Preclinical researchers can use Romergoline to model and study the contribution of D2 receptor blockade to the modulation of levodopa-induced dyskinesia in rodent and primate models, providing a validated reference compound for comparative studies of novel D2 antagonists or partial agonists [6].

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